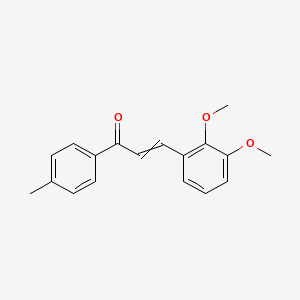![molecular formula C19H17N3O2S2 B11964170 (5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964170.png)
(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a butoxybenzylidene group, a thienyl group, and a thiazolotriazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:
Formation of the Thiazolotriazole Core: The initial step involves the cyclization of appropriate precursors to form the thiazolotriazole core. This can be achieved through the reaction of thiosemicarbazide with α-haloketones under basic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the thiazolotriazole intermediate.
Formation of the Butoxybenzylidene Group: The final step involves the condensation of the intermediate with 4-butoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and benzylidene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolotriazole derivatives.
Substitution: Various substituted thiazolotriazole derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as kinases and receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-5-(4-methoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(4-ethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
- Structural Uniqueness : The presence of the butoxy group in (5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique physicochemical properties compared to its analogs.
- Functional Uniqueness : The compound exhibits distinct biological activities and reactivity profiles due to the butoxy substituent, making it a valuable candidate for specific applications in medicinal and material sciences.
Propiedades
Fórmula molecular |
C19H17N3O2S2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(5E)-5-[(4-butoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H17N3O2S2/c1-2-3-10-24-14-8-6-13(7-9-14)12-16-18(23)22-19(26-16)20-17(21-22)15-5-4-11-25-15/h4-9,11-12H,2-3,10H2,1H3/b16-12+ |
Clave InChI |
GXPSRMZQLIZQCE-FOWTUZBSSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)

![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)

![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)
![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)


![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)


![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964159.png)
